1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with a unique structure that includes a pyridine ring substituted with amino, methoxy, and trifluoroethanone groups
Preparation Methods
The synthesis of 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactionsThe trifluoroethanone moiety is then added through a series of reactions involving fluorinating agents and ketone formation .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanone group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone include:
1-(3-Amino-2-methoxypyridin-4-yl)ethan-1-one hydrochloride: This compound has a similar structure but lacks the trifluoro group, which may result in different chemical properties and biological activities.
2-(3-Amino-2-methoxypyridin-4-yl)acetonitrile: Another related compound with a nitrile group instead of the trifluoroethanone moiety, leading to distinct reactivity and applications.
Biological Activity
1-(3-Amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone, also known as a pyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H7F3N2O2, with a molecular weight of 220.15 g/mol. Its structure features a trifluoroethanone moiety attached to a pyridine ring with an amino and methoxy substituent.
Property | Value |
---|---|
Molecular Formula | C8H7F3N2O2 |
Molecular Weight | 220.15 g/mol |
CAS Number | 302934-01-6 |
Boiling Point | Not available |
This compound exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell cycle regulation, which is crucial for cancer therapy. Studies indicate that it may interfere with the spindle assembly checkpoint (SAC), leading to increased chromosomal missegregation in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The amino group on the pyridine ring is believed to enhance its interaction with microbial targets .
Case Study 1: Anticancer Activity
A study conducted on various cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was tested against breast and lung cancer cell lines, showing IC50 values of approximately 15 µM and 20 µM, respectively. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Effects
In vitro testing against Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as a lead compound for developing new antimicrobial agents targeting resistant strains .
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the trifluoroethanone moiety have led to derivatives with improved potency against cancer cell lines.
Table 2: Summary of Research Findings
Study | Findings |
---|---|
Cell Viability Assay | IC50 = 15 µM (breast cancer), 20 µM (lung cancer) |
Antimicrobial Testing | MIC = 32 µg/mL against Staphylococcus aureus |
Properties
CAS No. |
302934-01-6 |
---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1-(3-amino-2-methoxypyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7-5(12)4(2-3-13-7)6(14)8(9,10)11/h2-3H,12H2,1H3 |
InChI Key |
ABFUGJGLKAZPGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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